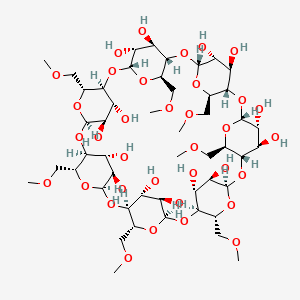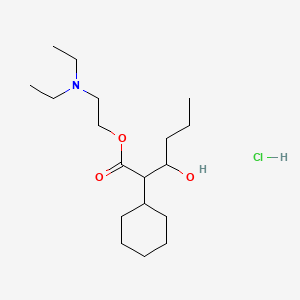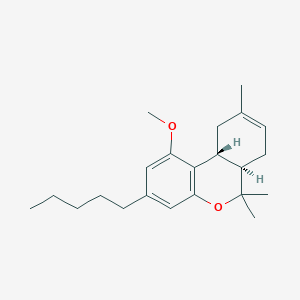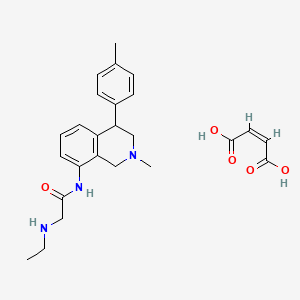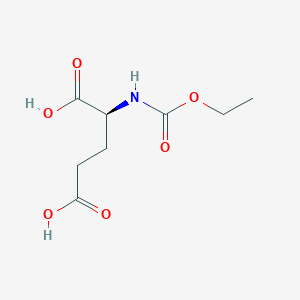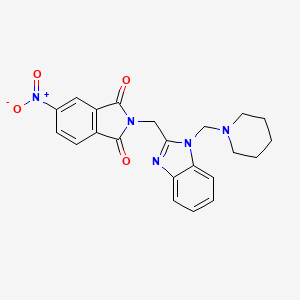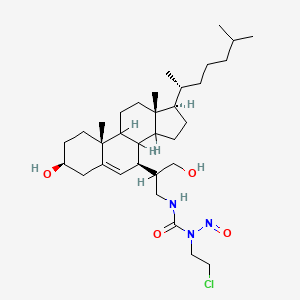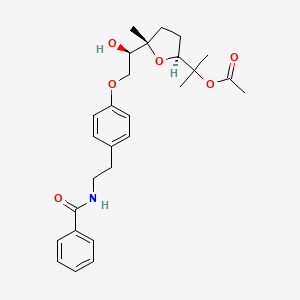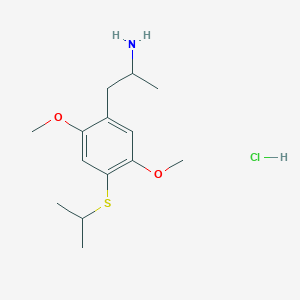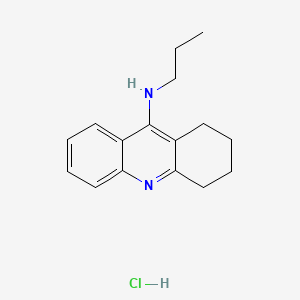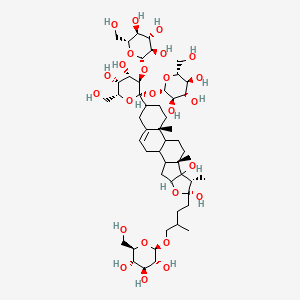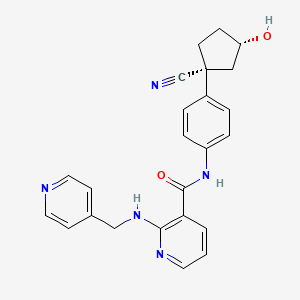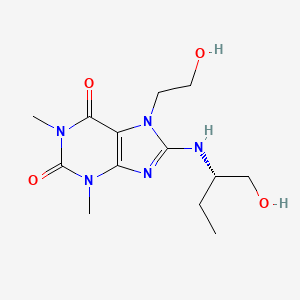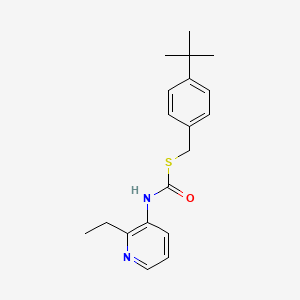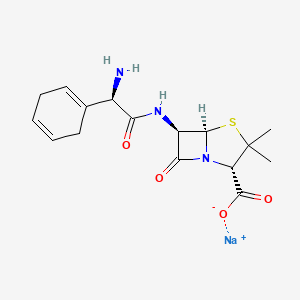
Epicillin monosodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicillin monosodium is a semisynthetic penicillin derivative belonging to the class of aminopenicillins. It is structurally related to ampicillin and is characterized by its broad-spectrum antibacterial activity. This compound is primarily used in experimental settings and has shown efficacy against a variety of pathogenic bacteria.
準備方法
Synthetic Routes and Reaction Conditions
Epicillin monosodium is synthesized from 6-aminopenicillanic acid, a core structure common to all penicillins. The synthesis involves the acylation of 6-aminopenicillanic acid with a suitable acylating agent to introduce the desired side chain. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Penicillium chrysogenum to produce 6-aminopenicillanic acid, followed by chemical modification to introduce the side chain. The final product is then purified and converted to its monosodium salt form for stability and solubility .
化学反応の分析
Types of Reactions
Epicillin monosodium undergoes various chemical reactions, including:
Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the formation of inactive products.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The amino group in the side chain can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by β-lactamases or acidic conditions.
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed
Hydrolysis: Inactive penicilloic acid derivatives.
Oxidation: Oxidized forms of the side chain.
Substitution: Modified penicillin derivatives with altered side chains.
科学的研究の応用
Epicillin monosodium has been extensively studied for its antibacterial properties. It has shown excellent therapeutic activity against a variety of pathogenic bacteria, including Streptococcus pyogenes, Staphylococcus aureus, Proteus mirabilis, Escherichia coli, Salmonella schottmuelleri, and Pseudomonas aeruginosa . Its applications include:
Chemistry: Used as a model compound for studying β-lactam antibiotics.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Explored as a potential treatment for bacterial infections.
Industry: Used in the development of new antibacterial agents
作用機序
Epicillin monosodium exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .
類似化合物との比較
Epicillin monosodium is similar to other aminopenicillins such as ampicillin and amoxicillin. it has unique properties that distinguish it from these compounds:
Ampicillin: Similar antibacterial spectrum but different pharmacokinetic properties.
Amoxicillin: Better oral absorption compared to this compound.
Cyclacillin: Similar structure but different side chain modifications
Similar Compounds
- Ampicillin
- Amoxicillin
- Cyclacillin
- Hetacillin
- Bacampicillin
- Pivampicillin
- Talampicillin
特性
CAS番号 |
59446-81-0 |
|---|---|
分子式 |
C16H20N3NaO4S |
分子量 |
373.4 g/mol |
IUPAC名 |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |
InChIキー |
WQSDWKIPNYFRPW-YWUHCJSESA-M |
異性体SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


